1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride
CAS No.: 1417569-94-8
Cat. No.: VC2796698
Molecular Formula: C10H12ClN3
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride - 1417569-94-8](/images/structure/VC2796698.png)
Specification
CAS No. | 1417569-94-8 |
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Molecular Formula | C10H12ClN3 |
Molecular Weight | 209.67 g/mol |
IUPAC Name | 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride |
Standard InChI | InChI=1S/C10H11N3.ClH/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10;/h1-2,4-5H,3,6-7H2,(H,11,12);1H |
Standard InChI Key | YTGWYXSWRJAUDZ-UHFFFAOYSA-N |
SMILES | C1CNC2=NC3=CC=CC=C3N2C1.Cl |
Canonical SMILES | C1CNC2=NC3=CC=CC=C3N2C1.Cl |
Introduction
Chemical Properties
Molecular Identity
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride is a salt form of the parent compound 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole. The compound is characterized by the following identifiers:
The compound contains a benzimidazole core fused with a tetrahydropyrimidine ring, creating a tricyclic structure with the hydrochloride salt form providing enhanced solubility for research applications .
Physical and Chemical Properties
The physical and chemical properties of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride are essential for understanding its behavior in various experimental conditions:
Property | Value |
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Physical Appearance | Crystalline solid |
Purity (Commercial) | ≥95% |
Solubility | Soluble in water, DMSO, and methanol |
SMILES Code | C12=NC3=CC=CC=C3N1CCCN2.Cl |
The compound's tricyclic structure contributes to its distinctive chemical properties and potential for biological activity. The presence of the hydrochloride group significantly impacts its solubility profile compared to the free base form .
Structural Characteristics
Core Structure
The core structure of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride consists of a benzimidazole nucleus fused with a tetrahydropyrimidine ring. This unique arrangement creates a tricyclic system with specific electronic and spatial properties that influence its biological activity .
The benzimidazole portion provides aromatic character and potential for π-π interactions, while the tetrahydropyrimidine ring contributes flexibility and additional nitrogen atoms for hydrogen bonding. The combination of these structural elements creates a versatile scaffold for drug development .
Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives has revealed important insights into how structural modifications affect biological activity:
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Substitutions at the 1-position and 6-position of the tricyclic system have been investigated to optimize pharmacokinetic profiles .
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The tricyclic core provides conformational rigidity that enhances binding affinity to the CRF1 receptor compared to more flexible analogs .
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The presence of specific functional groups can significantly impact receptor binding affinity, with some derivatives achieving IC₅₀ values as low as 7.1 nM .
These structure-activity relationships provide valuable guidance for the development of more potent and selective CRF1 receptor antagonists based on the 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole scaffold .
Synthesis Methods
General Synthetic Routes
Several synthetic approaches have been reported for preparing 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole and its derivatives. Key synthetic pathways include:
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Cyclization of 2-aminobenzimidazole with appropriate reagents to form the tetrahydropyrimidine ring .
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Ring condensation reactions using arylidene derivatives of Meldrum's acid and 2-aminobenzimidazole .
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Reaction of amino derivatives with formalin and sodium hydroxide to form the tetrahydropyrimido ring structure .
The specific synthesis of the hydrochloride salt typically involves treating the free base with hydrochloric acid in an appropriate solvent, followed by isolation of the precipitated salt .
Specific Synthetic Examples
One documented synthesis approach involves refluxing selected amino derivatives with formalin and sodium hydroxide:
"The 1,2,3,4-tetrahydropyrimido[1,6-a]benzimidazoles 15a, b were obtained by refluxing the selected amino derivatives 1a, b with formalin and sodium hydroxide as reported for the preparation of related derivatives" .
Another approach utilizes the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids and arylidene derivatives of Meldrum's acid to establish the direction of formation of the tetrahydrooxopyrimidine ring .
These synthetic methods provide researchers with various approaches to access 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride and its structural analogs for further investigation .
Biological Activity
CRF1 Receptor Antagonism
A primary biological activity of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives is their antagonism of the Corticotropin-Releasing Factor 1 (CRF1) receptor. This receptor plays a crucial role in stress responses and has been implicated in anxiety, depression, and other stress-related disorders .
Research has demonstrated that:
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Novel tricyclic derivatives based on the 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole scaffold show CRF1 receptor binding activity with IC₅₀ values under 400 nM .
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The lead compound 2e, a 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivative, exhibited potent in vitro CRF1 receptor binding activity with an IC₅₀ of 7.1 nM .
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Optimized derivatives, such as compound 42c-R, demonstrate strong CRF1 receptor binding activity (IC₅₀ = 58 nM) combined with good oral bioavailability (F = 68% in rats) .
These findings highlight the potential of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride and its derivatives as therapeutic agents for stress-dependent disorders .
Pharmacological Properties
Studies on the pharmacological properties of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole compounds have revealed several important characteristics:
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Some derivatives exhibit dose-dependent inhibition of specific biological markers, suggesting a direct mechanism of action .
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Related compounds in this structural class have demonstrated gastric antisecretory activity, with some showing inhibition percentages comparable to established drugs like omeprazole .
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Computational studies suggest that these compounds may exhibit acceptable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, supporting their potential as drug candidates .
These pharmacological properties make 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride an intriguing compound for further development in multiple therapeutic areas .
Research Applications
Computational Analysis
Computational methods have been extensively applied to study 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives, providing valuable insights into their properties and potential applications:
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2D QSAR (Quantitative Structure-Activity Relationship) models have been developed with R² values of 0.8039 and q² values of 0.6311, demonstrating good predictive capability for biological activity .
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3D QSAR models using KNN MFA (k-Nearest Neighbor Molecular Field Analysis) methods have achieved q² values of 0.6013, further supporting structure-based activity predictions .
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Molecular docking studies have identified key residues involved in binding interactions, including Glu196 and Lys334 in hydrogen bonding, and Trp9 in π-π stacking interactions .
These computational approaches provide a foundation for rational design of improved derivatives with enhanced potency and selectivity .
Molecular Dynamics and In-silico ADME Studies
Advanced computational techniques have been applied to evaluate the drug-like properties of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives:
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Molecular dynamics simulations have confirmed the stability of protein-ligand interactions, showing acceptable changes for small and globular proteins .
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In-silico ADME studies have evaluated parameters such as absorption, distribution, metabolism, and excretion profiles to assess the drug-likeness of these compounds .
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Compound B18, a benzimidazole derivative, has demonstrated excellent binding affinity towards the CRF-1 protein compared to reference molecules, suggesting its potential as a drug candidate for stress-dependent disorders .
These computational studies complement experimental findings and guide further development of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride as a therapeutic agent .
Comparative Analysis
Related Compounds
Several structurally related compounds share similarities with 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride, providing context for understanding its unique properties:
Each of these compounds contains variations of the core benzimidazole structure fused with different heterocyclic rings, resulting in distinct chemical and biological properties .
Structural Variations
The structural variations among these related compounds illustrate the versatility of the benzimidazole scaffold in drug design:
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The fusion of a tetrahydropyrimidine ring to benzimidazole in 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole creates a tricyclic system with specific spatial and electronic properties .
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The addition or modification of substituents at key positions can significantly impact receptor binding affinity and pharmacokinetic properties .
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The choice of salt form (e.g., hydrochloride) affects important drug-like properties including solubility, stability, and bioavailability .
These structural variations provide medicinal chemists with numerous options for optimizing compounds for specific therapeutic targets .
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